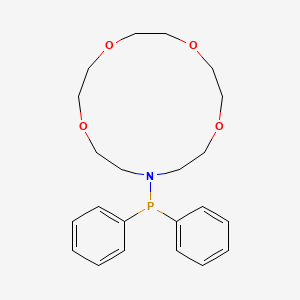
Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxobutyl intermediate: This step involves the reaction of ethyl acetoacetate with ethyl chloroformate under basic conditions to form the ethoxycarbonyl-dioxobutyl intermediate.
Cyclohexylamine derivative synthesis: The intermediate is then reacted with 3,5,5-trimethylcyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the cyclohexylamine derivative.
Final coupling reaction: The cyclohexylamine derivative is then coupled with ethyl 2-oxo-3-oxobutyrate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(((3-(((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)-3-oxobutyrate can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents that affect its reactivity and applications.
This compound: Another similar compound with variations in the cyclohexylamine derivative, leading to differences in biological activity and chemical properties.
Propiedades
Número CAS |
93919-08-5 |
|---|---|
Fórmula molecular |
C24H38N2O8 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
ethyl 2-[[5-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-1,3,3-trimethylcyclohexyl]methylcarbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C24H38N2O8/c1-8-33-21(31)17(14(3)27)19(29)25-13-24(7)11-16(10-23(5,6)12-24)26-20(30)18(15(4)28)22(32)34-9-2/h16-18H,8-13H2,1-7H3,(H,25,29)(H,26,30) |
Clave InChI |
BFMKOQRYRSHQGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(=O)NCC1(CC(CC(C1)(C)C)NC(=O)C(C(=O)C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)



![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)



![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)


![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

